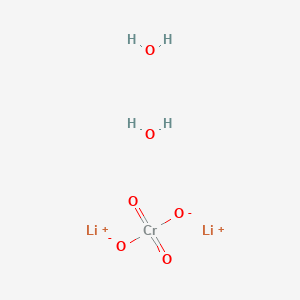

Lithium chromate dihydrate

説明

科学的研究の応用

Crystal Structure and Dynamics

- Lithium chromate dihydrate, similar to lithium acetate dihydrate, has been a subject of study for its crystal structure and dynamics. Research in this area primarily focuses on the behavior of such compounds at different temperatures, particularly examining phase transitions and the dynamics of molecular groups within the crystal structure (Kearley, Nicolai, Radaelli, & Fillaux, 1996).

Hydration of Ions

- Studies have also been conducted on the hydration of ions, including lithium ions, in various configurations such as lithium cation dihydrates. These studies offer insights into ion-solvent interactions and the effects of ions on adjacent hydrogen bonds in aqueous solutions, which is relevant for understanding the behavior of lithium chromate dihydrate in various environments (Kraemer & Diercksen, 1972).

Non-Centrosymmetric Lithium Salts

- Research on bis(glycine) lithium chromate monohydrate, a compound closely related to lithium chromate dihydrate, explores the unique crystal structures and properties of these non-centrosymmetric lithium salts. These studies contribute to the broader understanding of the properties and applications of lithium-based compounds in various scientific fields (Fleck, Schwendtner, & Hensler, 2006).

Lithium Metal Chemistry

- The broader field of lithium metal chemistry, where lithium chromate dihydrate could potentially play a role, is a rapidly evolving area. Research here focuses on addressing challenges such as reactivity and volume change during cycling, which are key considerations for the use of lithium compounds in advanced battery technologies (Lin et al., 2017).

Ion Dynamics in Crystalline Compounds

- Lithium sulfate monohydrate is another example of a compound similar to lithium chromate dihydrate, where studies have been done on the dynamics of lithium ions within the crystal structure. Understanding these dynamics is crucial for applications in energy storage and other technologies where ion transport is a key factor (Witt, Chandran, & Heitjans, 2017).

Electrochemical Applications

- Lithium chromate dihydrate could have potential applications in the realm of electrochemistry, particularly in battery technology. Research in this field encompasses the development of novel lithium-inserted materials for lithium-ion batteries, examining their capacity, efficiency, and stability (Zeng, Li, Qiu, Li, Yi, Lu, Tan, & Xu, 2010).

Neutron Scattering Studies

- Neutron scattering techniques have been applied to study the tunnelling and torsional motions of methyl groups in compounds like lithium acetate dihydrate, which could provide insights applicable to lithium chromate dihydrate. Such studies help in understanding the quantum mechanical behaviors within these compounds (Clough, Heidemann, Horsewill, & Paley, 1984).

Safety And Hazards

Lithium chromate dihydrate is classified as a skin sensitizer (Category 1), carcinogenic by inhalation (Category 1B), and very toxic to aquatic life with long-lasting effects . It’s important to handle this compound with appropriate safety measures. In case of exposure, immediate medical attention is advised .

特性

IUPAC Name |

dilithium;dioxido(dioxo)chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Li.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWLTFSQNFMYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

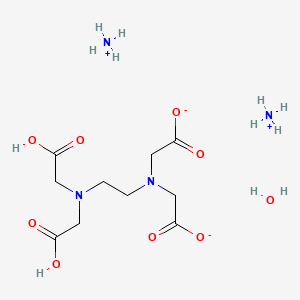

Canonical SMILES |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH4Li2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228499 | |

| Record name | Lithium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium chromate dihydrate | |

CAS RN |

7789-01-7 | |

| Record name | Lithium chromate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM CHROMATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39L61W2I4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。